5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine
Overview
Description
5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a nitro group and a trifluoromethyl group attached to it.
Mechanism Of Action
The mechanism of action of 5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in DNA replication and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical And Physiological Effects
Studies have shown that 5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine has a significant impact on the biochemical and physiological processes of cells. It has been found to induce apoptosis, which is a programmed cell death mechanism. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. However, its effects on normal cells are not well understood.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine in lab experiments is its potential as an anticancer agent. Its derivatives have shown promising results in preclinical studies, and it has the potential to be developed into a new cancer treatment. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its use in clinical settings.
Future Directions
There are several future directions for the research and development of 5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine. One direction is to further study its mechanism of action to better understand how it works and how it can be optimized for use in cancer treatment. Additionally, its potential as an antibacterial and antifungal agent can be further explored. Another direction is to develop derivatives of this compound that are less toxic to normal cells and have better pharmacokinetic properties.
Conclusion
In conclusion, 5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine is a compound that has potential applications in various fields, particularly in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in different settings.
Synthesis Methods
The synthesis of 5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine involves the reaction of 2-chloro-5-nitropyridine with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization.
Scientific Research Applications
5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to have potential as an antitumor agent, and its derivatives have been synthesized and tested for their anticancer activity. Additionally, this compound has been studied for its potential as an antibacterial and antifungal agent.
properties
IUPAC Name |
5-nitro-2-[3-(trifluoromethyl)phenoxy]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)8-2-1-3-10(6-8)20-11-5-4-9(7-16-11)17(18)19/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJJAGTWEVVCTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301720 | |
Record name | 5-nitro-2-[3-(trifluoromethyl)phenoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729011 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine | |
CAS RN |
25935-32-4 | |
Record name | NSC146069 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-nitro-2-[3-(trifluoromethyl)phenoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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